molecular formula C20H21ClF3N3O3 B12638601 4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride

4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride

Cat. No.: B12638601
M. Wt: 443.8 g/mol
InChI Key: IJDMSFWTWMCQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride is a synthetic organic compound that has potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a trifluoroacetyl group, and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the trifluoroacetyl group, and the coupling with benzoic acid. Common reagents used in these reactions include piperazine, trifluoroacetic anhydride, and benzoic acid derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the trifluoroacetyl group, potentially converting it to a hydroxyl group.

    Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled temperatures.

Major Products Formed

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Hydroxyl derivatives of the trifluoroacetyl group.

    Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.

Biology

In biological research, this compound may serve as a ligand in receptor studies or as a probe in biochemical assays.

Medicine

Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

Industry

In the industrial sector, the compound may be utilized in the development of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring may facilitate binding to neurotransmitter receptors, while the trifluoroacetyl group can enhance the compound’s stability and bioavailability. Pathways involved may include modulation of signal transduction or inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylpiperazin-1-yl)-2-(N-phenyl)benzoic acid
  • 4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)phenyl)benzoic acid

Uniqueness

The presence of the trifluoroacetyl group in 4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride distinguishes it from other similar compounds, potentially enhancing its chemical stability and biological activity. This unique feature may contribute to its effectiveness in specific applications, such as medicinal chemistry or industrial processes.

Properties

Molecular Formula

C20H21ClF3N3O3

Molecular Weight

443.8 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-2-(N-(2,2,2-trifluoroacetyl)anilino)benzoic acid;hydrochloride

InChI

InChI=1S/C20H20F3N3O3.ClH/c1-24-9-11-25(12-10-24)15-7-8-16(18(27)28)17(13-15)26(19(29)20(21,22)23)14-5-3-2-4-6-14;/h2-8,13H,9-12H2,1H3,(H,27,28);1H

InChI Key

IJDMSFWTWMCQSO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)N(C3=CC=CC=C3)C(=O)C(F)(F)F.Cl

Origin of Product

United States

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